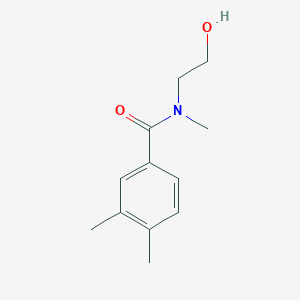
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone, also known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPH is a piperidine derivative that belongs to the class of ketones and has a molecular weight of 329.46 g/mol.
作用机制
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the antioxidant response in the body. This compound has also been found to inhibit the NF-κB pathway, which is responsible for regulating the inflammatory response in the body.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. This compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. This compound has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has been found to protect against oxidative stress and inflammation-induced damage in various cell types.
实验室实验的优点和局限性
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in good yield. This compound is also soluble in various solvents, which makes it easy to use in different experimental setups. However, this compound has certain limitations for lab experiments. This compound is a relatively new compound, and its full potential is yet to be explored. This compound also has limited availability, which can hinder its use in some experimental setups.
未来方向
There are several future directions for the study of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone. One potential future direction is the investigation of this compound's potential in the treatment of cancer. This compound has been found to possess anti-cancer properties, and further studies could explore its potential as a chemotherapeutic agent. Another potential future direction is the investigation of this compound's potential in the treatment of neurodegenerative diseases. This compound has been found to possess neuroprotective properties, and further studies could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the safety and toxicity of this compound, which is essential for its eventual clinical use.
合成方法
The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone involves the reaction between 4-hydroxypiperidine and 2-(2,4,6-trimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid in good yield.
科学研究应用
1-(4-Hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties that make it a promising candidate for the treatment of these diseases.
属性
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-(2,4,6-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-8-12(2)16(13(3)9-11)20-10-15(19)17-6-4-14(18)5-7-17/h8-9,14,18H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXVOIOVTNHKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)

![2-cyclopropyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7498784.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)

![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)

![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)
![N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7498832.png)


![2-(oxolan-2-ylmethylamino)-N-[4-[4-[[2-(oxolan-2-ylmethylamino)acetyl]amino]phenoxy]phenyl]acetamide](/img/structure/B7498849.png)
![8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione](/img/structure/B7498857.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7498866.png)
